molecular formula C8H17ClFNO B1441677 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride CAS No. 1220036-72-5

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

Cat. No. B1441677
M. Wt: 197.68 g/mol
InChI Key: COMONAPJUBWOBV-UHFFFAOYSA-N
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Description

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride, also known as FEPP, is a chemical compound with the molecular formula C8H17ClFNO . It has an average mass of 197.678 Da and a monoisotopic mass of 197.098267 Da . This compound has gained interest in the field of medicinal chemistry due to its unique properties and potential applications.


Synthesis Analysis

The synthesis of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride involves a multi-step reaction with two steps . The first step involves pyridine-2-sulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene for 69 hours. The second step involves trifluoroacetic acid in dichloromethane for 4 hours at 22 °C under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .

Scientific Research Applications

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Medicinal Applications

    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • They represent a key and extensive category of Nitrogen bearing heterocyclic compounds .
  • Cancer Treatment

    • The use of amino-4-(1-piperidine) pyridine in the treatment of DLD-1 and HT29 cells down-regulates EMT .
    • Western blot was evaluated in the vimentin expression at 72 h of treatment with 40, 50 and 100 µM of 2-amino-4-(1-piperidine) pyridine and suppressed in colon cancer cells .
  • Synthetic Fragments for Drug Design

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Antiviral Applications

    • Piperidine derivatives are being utilized as antiviral agents .
    • They represent a key and extensive category of Nitrogen bearing heterocyclic compounds .
  • Antimalarial Applications

    • Piperidine derivatives are being utilized as antimalarial agents .
    • They show a wide variety of biologic activities .
  • Antimicrobial Applications

    • Piperidine derivatives are being utilized as antimicrobial agents .
    • They show a wide variety of biologic activities .
  • Antifungal Applications

    • Piperidine derivatives are being utilized as antifungal agents .
    • They represent a key and extensive category of Nitrogen bearing heterocyclic compounds .
  • Antihypertension Applications

    • Piperidine derivatives are being utilized as antihypertension agents .
    • They show a wide variety of biologic activities .
  • Analgesic Applications

    • Piperidine derivatives are being utilized as analgesic agents .
    • They represent a key and extensive category of Nitrogen bearing heterocyclic compounds .
  • Anti-inflammatory Applications

    • Piperidine derivatives are being utilized as anti-inflammatory agents .
    • They show a wide variety of biologic activities .
  • Anti-Alzheimer Applications

    • Piperidine derivatives are being utilized as anti-Alzheimer agents .
    • They represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

Safety And Hazards

The safety data sheet for 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride indicates that it is hazardous . It is recommended to handle this compound under inert gas and protect it from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin, eyes, or clothing should be avoided, and it should not be inhaled or ingested . It is also harmful to aquatic life .

properties

IUPAC Name

4-(2-fluoroethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-3-6-11-7-8-1-4-10-5-2-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMONAPJUBWOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

CAS RN

1220036-72-5
Record name Piperidine, 4-[(2-fluoroethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Renk, M Skraban, D Bier, A Schulze… - European journal of …, 2021 - Elsevier
With the aim to obtain potent adenosine A 2A receptor (A 2A R) ligands, a series of eighteen derivatives of 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-…
Number of citations: 8 www.sciencedirect.com

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